N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methylbenzamide
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Overview
Description
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methylbenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a spiroketal core, which is a bicyclic structure containing an oxygen atom, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methylbenzamide typically involves the formation of the spiroketal core followed by the introduction of the benzamide group. One common method involves the condensation of lactones with diols in the presence of acid catalysts to form the spiroketal structure. Subsequent reactions with benzoyl chloride or similar reagents introduce the benzamide moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to ensure the stability and reactivity of the intermediates and final product .
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The spiroketal core can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzamide group to amines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers, catalysts, and other materials with specialized properties
Mechanism of Action
The mechanism by which N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methylbenzamide exerts its effects involves interactions with specific molecular targets. The spiroketal core can interact with enzymes and receptors, influencing various biochemical pathways. The benzamide group may enhance binding affinity and specificity, leading to targeted biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.4]nonan-2-ylmethanol: Similar spiroketal structure but with a hydroxyl group instead of a benzamide.
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide: Features a sulfonamide group, offering different chemical and biological properties.
(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)trimethylsilane: Contains a trimethylsilane group, which can influence its reactivity and applications.
Uniqueness
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methylbenzamide stands out due to its combination of a spiroketal core and a benzamide group. This unique structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12-4-6-13(7-5-12)15(18)17-10-14-11-19-16(20-14)8-2-3-9-16/h4-7,14H,2-3,8-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDLNQQYBXQFSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2COC3(O2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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